molecular formula C11H12BrN3O2 B2684139 Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate CAS No. 1216303-02-4

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate

Cat. No.: B2684139
CAS No.: 1216303-02-4
M. Wt: 298.14
InChI Key: OZDVTGHAIVYMTA-UHFFFAOYSA-N
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Description

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its significant biological and therapeutic value, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-(3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-2-17-10(16)5-8-11(13)15-6-7(12)3-4-9(15)14-8/h3-4,6H,2,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDVTGHAIVYMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N2C=C(C=CC2=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine (I2) and TBHP. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

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